10-methoxy-2-methyl-3-phenyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione
Description
This compound belongs to a class of benzoxadiazocine derivatives characterized by a bicyclic framework incorporating oxygen, nitrogen, and sulfur heteroatoms. The structure features a 10-methoxy group, a 2-methyl substituent, and a 3-phenyl moiety, with a thione (C=S) group at position 3.
Properties
IUPAC Name |
6-methoxy-9-methyl-10-phenyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-18-11-14(13-9-6-10-15(21-2)16(13)22-18)19-17(23)20(18)12-7-4-3-5-8-12/h3-10,14H,11H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODPXFIVKZZWSOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C(O1)C(=CC=C3)OC)NC(=S)N2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-methoxy-2-methyl-3-phenyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoxadiazocine Ring: The initial step involves the cyclization of appropriate precursors to form the benzoxadiazocine ring. This can be achieved through the reaction of an ortho-substituted aromatic amine with a suitable carbonyl compound under acidic or basic conditions.
Introduction of the Methano Bridge: The methano bridge is introduced via a cycloaddition reaction, where a suitable methylene donor reacts with the benzoxadiazocine intermediate.
Functional Group Modifications: The final steps involve the introduction of the methoxy, methyl, and phenyl groups through various substitution reactions. These reactions are typically carried out under controlled conditions using specific reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization for industrial production focuses on maximizing yield, purity, and cost-effectiveness. This often involves the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
10-methoxy-2-methyl-3-phenyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the thione group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl or thione groups, converting them into corresponding alcohols or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine), alkyl halides, and organometallic compounds are used under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thione group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or other positions in the molecule.
Scientific Research Applications
10-methoxy-2-methyl-3-phenyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Biology: In biological research, the compound is studied for its potential bioactivity. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are investigated in preclinical studies. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new pharmaceuticals.
Industry: In industrial applications, the compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 10-methoxy-2-methyl-3-phenyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter receptor signaling pathways by acting as an agonist or antagonist. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with derivatives sharing the 2,6-methano-1,3,5-benzoxadiazocine-4-thione core but differing in substituents. Key variations include:
Substituent Modifications at Position 10
- 10-Ethoxy vs. 10-Methoxy: Replacing the methoxy group with ethoxy (e.g., 10-ethoxy-3-(4-ethoxyphenyl)-2-methyl-...) increases molecular weight (384.5 g/mol vs. ~340–350 g/mol for methoxy analogs) and lipophilicity (logP ~3.39 for ethoxy derivatives vs. Ethoxy groups may enhance metabolic stability but reduce solubility compared to methoxy.
Aryl Substituents at Position 3
- 3-Phenyl vs.
- 3-(Propan-2-yl)phenyl :
Bulky isopropyl groups increase steric hindrance, which may limit conformational flexibility but improve target selectivity .
Thione vs. Oxo Derivatives
- 4-Thione vs. 4-Oxo :
Thione derivatives (e.g., 4-methyl-4H-benzo[1,4]oxazine-3-thione) typically exhibit stronger hydrogen-bonding capabilities and altered redox properties compared to their oxo counterparts, influencing binding affinity in enzyme inhibition studies .
Physicochemical and Structural Data
Table 1 summarizes key properties of selected analogs:
*Estimated based on structural analogs.
Structural Characterization
Crystallographic studies using SHELX software (e.g., SHELXL for refinement) reveal that substituents influence ring puckering and intermolecular interactions. For example, ethoxy groups may induce torsional strain in the methano bridge compared to smaller methoxy groups .
Research Implications
- Pharmacological Potential: The thione group’s ability to act as a hydrogen-bond acceptor makes these compounds candidates for enzyme inhibition (e.g., proteases or kinases) .
- Material Science : Aryl and alkoxy modifications could tune electronic properties for optoelectronic applications.
Biological Activity
10-Methoxy-2-methyl-3-phenyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione is a compound of significant interest in pharmacology due to its diverse biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula for this compound is with a molecular weight of approximately 487.62 g/mol. Its structure features a complex bicyclic system that contributes to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Tubulin Polymerization : Similar to other compounds in its class, it may inhibit tubulin polymerization, affecting cell division and proliferation in cancer cells .
- Antioxidant Properties : The presence of methoxy groups may enhance its ability to scavenge free radicals, providing protective effects against oxidative stress .
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens .
Biological Activity Overview
Case Study 1: Anticancer Efficacy
A study conducted on MCF-7 breast cancer cells demonstrated that treatment with 10-methoxy-2-methyl-3-phenyl compounds resulted in significant inhibition of cell proliferation. The mechanism was linked to disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis .
Case Study 2: Antioxidant Activity
Research evaluating the antioxidant capacity indicated that the compound effectively reduced oxidative stress markers in vitro. This suggests potential therapeutic applications in diseases characterized by oxidative damage .
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
- Selectivity for Cancer Cells : It shows a preferential inhibitory effect on tumor endothelial cells compared to normal endothelial cells, suggesting potential for targeted cancer therapy .
- Synergistic Effects : When combined with other chemotherapeutic agents, it exhibited enhanced efficacy against resistant cancer cell lines .
- Safety Profile : Toxicological evaluations indicate that the compound has a favorable safety profile at therapeutic doses, making it a candidate for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
